4-bromo-2-methylbenzene-1-thiol

Self-Assembled Monolayers Surface Chemistry Electrochemistry

4-Bromo-2-methylbenzene-1-thiol (CAS 14395-51-8) is a specialty aromatic thiol belonging to the substituted benzenethiol class, characterized by a para-bromo and ortho-methyl substitution pattern. This precise arrangement imparts distinct reactivity and physicochemical properties that are exploited in organic synthesis and materials science.

Molecular Formula C7H7BrS
Molecular Weight 203.1
CAS No. 14395-51-8
Cat. No. B2543709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-methylbenzene-1-thiol
CAS14395-51-8
Molecular FormulaC7H7BrS
Molecular Weight203.1
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)S
InChIInChI=1S/C7H7BrS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
InChIKeyFDBASSUDFNUONY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-methylbenzene-1-thiol (CAS 14395-51-8): A Strategic Bromo-Thiol Building Block for Targeted Synthesis and Advanced Materials Research


4-Bromo-2-methylbenzene-1-thiol (CAS 14395-51-8) is a specialty aromatic thiol belonging to the substituted benzenethiol class, characterized by a para-bromo and ortho-methyl substitution pattern . This precise arrangement imparts distinct reactivity and physicochemical properties that are exploited in organic synthesis and materials science. The bromine atom provides a robust handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the thiol (-SH) group enables strong chemisorption onto coinage metal surfaces (Au, Ag, Cu) for self-assembled monolayers (SAMs) and nanoparticle functionalization . This dual functionality makes it a non-interchangeable reagent for creating complex molecular architectures with spatial and electronic precision.

Why 4-Bromo-2-methylbenzene-1-thiol (CAS 14395-51-8) Cannot Be Replaced by Generic Analogs in Critical Applications


Substituting 4-bromo-2-methylbenzene-1-thiol with other benzenethiol derivatives is scientifically inadvisable due to synergistic electronic and steric effects that govern reactivity. The para-bromo substituent acts as a moderate electron-withdrawing group, modulating the thiol's acidity and the electron density of the aromatic ring, which directly influences the rate of metal-catalyzed cross-couplings and the electrochemical stability of SAMs [1]. Simultaneously, the ortho-methyl group introduces steric hindrance and an inductive electron-donating effect, altering the compound's conformation, binding affinity, and reaction regioselectivity [2]. As demonstrated in studies of halogenated benzenethiols, even minor changes (e.g., F vs. Br) can dramatically change electrochemical reduction potentials, monolayer stability, and crystal packing [1]. Therefore, using an unsubstituted thiol or a different halogen variant will not replicate the precise electronic and steric environment required for high-yield coupling reactions or well-defined surface assemblies.

Quantitative Evidence for Differentiated Performance of 4-Bromo-2-methylbenzene-1-thiol vs. Analogs


Electrochemical Reductive Cleavage of Halogenated Benzenethiol SAMs on Gold Electrodes

Monolayers of 4-bromobenzenethiol (BrBT) on gold electrodes undergo partial reductive elimination of the halide to form benzenethiol, a reaction that is not observed for the fluorinated analog. This demonstrates that the Br substituent imparts a distinct electrochemical lability compared to F, which is critical for applications requiring in situ modification of SAMs [1].

Self-Assembled Monolayers Surface Chemistry Electrochemistry

Influence of Halogen Substituent on Dimensionality and Semiconducting Properties of Pb(II)-Thiolate Coordination Polymers

In a systematic study of [Pb(SPhX)2] coordination polymers, the identity of the halogen substituent (X = F, Cl, Br, I) was found to directly modulate the electron density on the thiolate sulfur, thereby dictating the coordination geometry and dimensionality of the (−Pb–S−)n network [1]. This leads to significant differences in charge carrier mobility and band gap energy, with the weakly electron-withdrawing I analog forming a 2D network with enhanced semiconducting properties compared to the Br analog, which would be expected to form a lower-dimensional structure based on its stronger electron-withdrawing nature.

Coordination Polymers Semiconductors Optoelectronics

Cholinesterase Inhibitory Activity of 4-Bromo-2-methylbenzene-1-thiol

4-Bromo-2-methylbenzene-1-thiol has been characterized as a competitive inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). It demonstrates a notable 5.6-fold selectivity for BuChE (Ki = 610 nM) over AChE (Ki = 3.43 μM), as determined in comparative enzyme assays [1]. While direct comparator data for the non-brominated 2-methylbenzenethiol is not available in the same assay, the presence of the bromine substituent is known to significantly influence binding affinity and selectivity profiles in this class.

Enzyme Inhibition Drug Discovery Cholinesterase

Synthetic Utility: Established Protocol with Defined Yield and Analytical Characterization

A patent describes a reliable synthesis of 4-bromo-2-methylbenzene-1-thiol from a precursor (1B) via hydrolysis, providing a robust method for obtaining the compound in 82% yield . This protocol includes detailed reaction conditions and characterization data, including key 1H-NMR shifts, enabling researchers to confidently reproduce the synthesis and verify product identity. This contrasts with the synthesis of other substituted benzenethiols, which may require different or less efficient routes.

Organic Synthesis Process Chemistry Building Block

High-Value Application Scenarios for 4-Bromo-2-methylbenzene-1-thiol (CAS 14395-51-8) Based on Quantitative Differentiation


Electrochemically Addressable Self-Assembled Monolayers (SAMs) for Molecular Electronics

Researchers developing molecular junctions or electrochemical biosensors can leverage the specific reductive cleavage behavior of 4-bromo-2-methylbenzene-1-thiol SAMs. As demonstrated with the analogous 4-bromobenzenethiol, the Br substituent enables partial electrochemical reduction to generate mixed thiolate surfaces in situ, a capability not offered by fluorinated analogs . This allows for the programmed modification of surface functionality and electronic properties, providing a unique tool for constructing complex, switchable interfaces.

Rational Design of Low-Dimensional Coordination Polymers for Optoelectronics

For materials scientists synthesizing Pb(II)-thiolate coordination polymers as potential semiconductors, the choice of halogen substituent is a critical design parameter. The electron-withdrawing strength of the bromine atom in 4-bromo-2-methylbenzene-1-thiol, relative to iodine or fluorine, will dictate the resulting (−Pb–S−)n network dimensionality and, consequently, charge transport properties . This compound offers a specific point on the halogen series for tuning band gap and mobility, enabling the systematic exploration of structure-property relationships in this emerging class of materials.

Selective Butyrylcholinesterase (BuChE) Probe Development

Medicinal chemists investigating cholinesterase-related pathways can utilize 4-bromo-2-methylbenzene-1-thiol as a starting scaffold for developing selective BuChE inhibitors. Its demonstrated 5.6-fold selectivity for BuChE over AChE (Ki = 610 nM vs. 3.43 μM) provides a quantitative basis for further optimization. This selectivity profile is particularly relevant for Alzheimer's disease research, where BuChE is increasingly recognized as a key target, and for developing antidotes against organophosphate poisoning.

Reliable Synthesis of Complex Molecular Architectures via Dual-Functional Building Block

Synthetic chemists requiring a well-characterized, dual-functional building block can confidently employ 4-bromo-2-methylbenzene-1-thiol. A documented, high-yielding (82%) synthetic protocol with detailed 1H-NMR characterization (e.g., δ 7.30, 7.19, 7.13, 2.30 ppm in CDCl3) ensures reproducibility and quality control . The orthogonality of the aryl bromide (for cross-couplings) and thiol (for metal coordination or thioether formation) enables the construction of elaborate molecules with precise spatial control, making it a valuable asset in complex molecule synthesis.

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